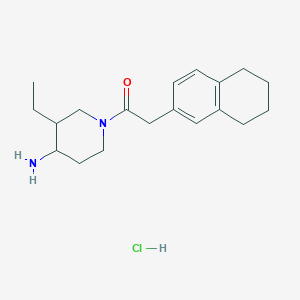
1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride (CAS Number: 2445791-00-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties, particularly as a dopamine receptor agonist.
The molecular formula of the compound is C19H29ClN2O, with a molecular weight of 336.9 g/mol. Its structure includes a piperidine ring and a tetrahydronaphthalene moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2445791-00-2 |
| Molecular Formula | C19H29ClN2O |
| Molecular Weight | 336.9 g/mol |
Dopamine Receptor Agonism
Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor. In functional assays, it has shown significant activity in promoting β-arrestin translocation and G protein activation associated with D3 receptor signaling pathways. Specifically, it has an EC50 value of approximately 710 nM in β-arrestin recruitment assays at the D3 receptor, demonstrating its potency as an agonist .
Neuroprotective Effects
In animal models, compounds that selectively activate D3 receptors have been identified as neuroprotective agents against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA. This suggests that this compound may offer therapeutic potential in conditions such as Parkinson's disease .
Study on Agonist Activity
A study conducted on various analogs of this compound explored structure-activity relationships (SAR). The findings indicated that modifications to the aryl ether and piperidine core significantly influenced the agonistic activity at the D3 receptor while minimizing antagonistic effects at the D2 receptor. This optimization process involved synthesizing over 100 unique analogs to assess their pharmacological profiles .
In Vivo Studies
In vivo studies demonstrated that administration of this compound resulted in reduced neurodegeneration in rodent models subjected to neurotoxic agents. The protective effects were attributed to the selective activation of D3 receptors without significant side effects typically associated with broader dopamine receptor activation .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Dopamine Receptor Agonism | Selective D3 receptor activation with EC50 = 710 nM |
| Neuroprotection | Effective in reducing neurodegeneration in animal models |
| Potential Applications | Parkinson's disease treatment and other neurodegenerative disorders |
Propiedades
IUPAC Name |
1-(4-amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-2-15-13-21(10-9-18(15)20)19(22)12-14-7-8-16-5-3-4-6-17(16)11-14;/h7-8,11,15,18H,2-6,9-10,12-13,20H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGIMEUGFTUBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)CC2=CC3=C(CCCC3)C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













